molecular formula C17H13BrO6S B2786950 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 637750-42-6

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2786950
CAS No.: 637750-42-6
M. Wt: 425.25
InChI Key: CYWMCBQAKGRMBJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic chromenone derivative characterized by a brominated phenoxy substituent at position 3, a methyl group at position 2, and a methanesulfonate ester at position 7 of the chromen-4-one scaffold. Chromenones (4H-chromen-4-ones) are heterocyclic compounds with a fused benzene and pyrone ring system, often studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The bromophenoxy and methanesulfonate groups in this compound likely influence its electronic, steric, and solubility properties, which are critical for its reactivity and biological interactions.

Properties

IUPAC Name

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO6S/c1-10-17(23-14-6-4-3-5-13(14)18)16(19)12-8-7-11(9-15(12)22-10)24-25(2,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWMCBQAKGRMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the Claisen–Schmidt condensation of an appropriate aldehyde with a ketone, followed by cyclization.

    Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol with the chromen-4-one intermediate.

    Methanesulfonation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The methanesulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the chromen-4-one core may be involved in redox reactions or other biochemical processes. The methanesulfonate ester can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related chromenone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate C₁₇H₁₃BrO₆S 433.25 g/mol 2-bromophenoxy, methyl, methanesulfonate
([3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy)acetic acid C₁₈H₁₃BrO₆ 405.20 g/mol 2-bromophenoxy, methyl, acetic acid
[3-(2-Ethoxyphenoxy)-4-oxidanylidene-2-(trifluoromethyl)chromen-7-yl] methanesulfonate C₁₉H₁₆F₃O₇S 466.38 g/mol 2-ethoxyphenoxy, trifluoromethyl, methanesulfonate

Key Differences and Implications

Substituent Effects on Reactivity and Solubility :

  • The methanesulfonate group in the target compound introduces a polar, electron-withdrawing sulfonate moiety, enhancing solubility in polar solvents compared to the acetic acid derivative . Methanesulfonate esters are also more stable under acidic conditions than their carboxylic acid counterparts.
  • The trifluoromethyl group in the third compound (C₁₉H₁₆F₃O₇S) significantly increases lipophilicity and metabolic stability, which is advantageous in drug design but may reduce aqueous solubility .

Bromophenoxy vs. In contrast, the 2-ethoxyphenoxy group in the third compound offers ether-based hydrogen-bonding capabilities and reduced steric hindrance .

Safety and Stability Considerations :

  • Methanesulfonate derivatives, such as the target compound, are generally less corrosive than heavy metal sulfonates (e.g., lead methanesulfonate, which releases toxic metal oxides upon decomposition ). However, methanesulfonate esters can hydrolyze under basic conditions to release methanesulfonic acid, necessitating careful handling.

Research Findings

  • In contrast, the ethoxyphenoxy analog can be synthesized more efficiently via nucleophilic aromatic substitution .

Biological Activity

3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₃BrO₆S
Molecular Weight405.196 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point546.6 ± 50.0 °C
Flash Point284.4 ± 30.1 °C
LogP4.35

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The bromophenoxy group can facilitate interactions through halogen bonding, enhancing the compound's affinity for these targets.

Antimicrobial Activity

Research has indicated that chromenone derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy through increased reactivity.

Anticancer Properties

Several studies have explored the anticancer potential of chromenone derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's disease. In vitro studies have reported IC₅₀ values indicating moderate inhibition of these enzymes, suggesting potential therapeutic applications in cognitive disorders.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that related chromenone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Anticancer Activity Assessment :
    In a study assessing the cytotoxic effects of various chromenone derivatives, it was found that compounds similar to this compound showed IC₅₀ values ranging from 10 μM to 25 μM against MCF-7 cells, indicating promising anticancer properties .
  • Enzyme Inhibition Studies :
    Another research article explored the potential of chromenone derivatives as dual inhibitors of AChE and BChE. The findings revealed that certain derivatives had IC₅₀ values below 20 μM, suggesting their potential for treating Alzheimer's disease by modulating cholinergic activity .

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